molecular formula C13H13NO3 B2602540 1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid CAS No. 1459289-81-6

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid

Cat. No. B2602540
CAS RN: 1459289-81-6
M. Wt: 231.251
InChI Key: RENDIPWTRHVRMG-UHFFFAOYSA-N
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Description

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C13H13NO3 . It is used for pharmaceutical testing and is considered a high-quality reference standard .


Molecular Structure Analysis

The molecular structure of 1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid consists of a cyclopropane ring attached to an isoindoline ring via a carbonyl group . The isoindoline ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .

Scientific Research Applications

Catalytic Applications

Research indicates that iron(III) isoindoline complexes catalyze the oxidative decarboxylation and deamination of amino acids, showcasing the utility of isoindoline derivatives in catalysis. These complexes have been found efficient and selective, with a correlation between the reaction rate and the properties of the iron complexes and substrates used (Lakk-Bogáth et al., 2015).

Synthetic Methodologies

Isoindoline scaffolds have been utilized in regio- and stereoselective syntheses. For instance, the electrophilic cyclization of certain benzamides yields cyclic imidates, demonstrating the synthetic versatility of isoindoline structures (Mehta et al., 2012). Additionally, the synthesis and evaluation of bromophenol derivatives with cyclopropane moieties have shown significant inhibition of certain enzymes, pointing towards the therapeutic potential of these compounds (Boztaş et al., 2019).

Biological Evaluation

Isoindolinones, particularly those based on the 1-isoindolinone scaffold, have been identified in various natural products with diverse biological activities. These compounds hold potential for the treatment of chronic diseases, highlighting their significance in medicinal chemistry (Upadhyay et al., 2020). The exploration of 1,2,3-trisubstituted cyclopropanes as peptide isosteres in the design of novel renin inhibitors further exemplifies the application of cyclopropane and isoindolinone derivatives in designing bioactive molecules (Martín et al., 1992).

properties

IUPAC Name

1-(1,3-dihydroisoindole-2-carbonyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-11(13(5-6-13)12(16)17)14-7-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENDIPWTRHVRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N2CC3=CC=CC=C3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid

CAS RN

1459289-81-6
Record name 1-(isoindoline-2-carbonyl)cyclopropanecarboxylic acid
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